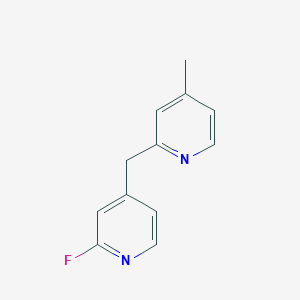

2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine

Overview

Description

“2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine” is a chemical compound with the molecular formula C12H11FN2 . It is also known as 2-fluoro-4-picoline .

Synthesis Analysis

This compound can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . The effect of substituents on spectral properties of 2-fluoro-6-methylpyridine has been investigated based on 13C NMR, UV, and IR spectral data .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3 .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 202.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Synthesis and Coordination Chemistry

2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine and related compounds have been studied extensively in the context of their synthesis and coordination chemistry. Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which share structural similarities with the target compound, have been used as ligands for over 15 years. These compounds offer both advantages and disadvantages compared to more widely investigated terpyridines. Research highlights include their use in luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Fluorination Techniques

The development of selective fluorination techniques for pyridine derivatives, including this compound, has been an area of active research. Studies have demonstrated the fluorination of 2-aminopyridines and pyridin-2(1H)-ones in aqueous solutions, yielding fluorinated pyridines with high regioselectivities and good to high yields. This method is notable for its mild conditions and its ability to activate the electron-deficient pyridine system, making it valuable for creating fluorinated derivatives for further research and application (Zhou et al., 2018).

Environmental and Photocatalytic Studies

The environmental impact and photocatalytic degradation of substituted pyridines, including 2-fluoro derivatives, have been investigated to address their presence in wastewaters due to their use in various industrial applications. These studies aim to improve existing treatment methods or develop new, more effective alternatives. For example, research into the photolytic and photocatalytic degradation of 2-fluoropyridine and its derivatives has provided insights into the kinetics, mechanisms, and factors affecting their environmental breakdown, contributing to the broader understanding of how to manage these compounds in ecosystems (Stapleton et al., 2010).

Electrosynthesis

Electrosynthesis has been applied to the selective synthesis of fluoropyridine derivatives. This approach offers a mild and suitable method for fluorinating pyridines, including the synthesis of 4-fluoropyridine, highlighting the versatility and efficiency of electrochemical methods in the selective synthesis of halogenated compounds. These methods are particularly significant for the development of fluoroorganic compounds with special chemical and physical properties, demonstrating the critical role of fluorination in medicinal chemistry and material science (Fang et al., 2004).

Safety and Hazards

Future Directions

Fluoropyridines, including “2-Fluoro-4-((4-methylpyridin-2-YL)methyl)pyridine”, present a special interest as potential imaging agents for various biological applications . They are also being explored for their potential in the development of new agricultural products having improved physical, biological, and environmental properties .

Properties

IUPAC Name |

2-fluoro-4-[(4-methylpyridin-2-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-9-2-4-14-11(6-9)7-10-3-5-15-12(13)8-10/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQNCCWYXSBFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201220358 | |

| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-28-2 | |

| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-4-[(4-methyl-2-pyridinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201220358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)

![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)